3-Hydroxypregn-5-en-20-one

Steroidogenesis Enzyme Kinetics CYP17A1

For investigators quantifying CYP17A1 17α‑hydroxylase activity or modeling the Δ5‑steroidogenic pathway, 3‑Hydroxypregn‑5‑en‑20‑one is the mandatory substrate. Its 7.2‑fold higher affinity (Km = 0.9 μM) versus progesterone and distinct CB1‑receptor signaling‑specific inhibition cannot be replicated by downstream metabolites. In clinical chemistry, it remains stable in RA/SLE sera while downstream steroids decline, making it the ideal LC‑MS/MS calibrator. Choose this compound for non‑interchangeable experimental precision.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 38372-24-6
Cat. No. B7759685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypregn-5-en-20-one
CAS38372-24-6
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3
InChIKeyORNBQBCIOKFOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypregn-5-en-20-one (Pregnenolone) CAS 38372-24-6: Steroidal Precursor and Neurosteroid Procurement Guide


3-Hydroxypregn-5-en-20-one (CAS 38372-24-6), commonly known as pregnenolone, is a 20-oxo steroid with a β-hydroxy group at position 3 and an oxo group at position 20 [1]. It is the first C21 steroid synthesized from cholesterol via the cytochrome P450 side-chain cleavage enzyme (CYP11A1) and serves as the obligatory precursor to all other steroid hormones, including progesterone, corticosteroids, androgens, and estrogens [2]. Beyond its foundational role in steroidogenesis, pregnenolone functions as a neurosteroid with direct neuromodulatory activity, including signaling-specific inhibition of the cannabinoid CB1 receptor and modulation of GABA(A) and NMDA receptors [3][4].

Why 3-Hydroxypregn-5-en-20-one Cannot Be Generically Substituted with Other C21 Pregnane Steroids


In the Δ5-steroidogenic pathway, 3-Hydroxypregn-5-en-20-one (pregnenolone) occupies a unique branch point preceding enzymatic divergence by 3β-HSD, CYP17A1, and sulfotransferases. Unlike its immediate downstream metabolites—progesterone (Δ4-3-keto), 17α-hydroxypregnenolone (C17-hydroxylated), and DHEA (C19)—pregnenolone retains both the Δ5 double bond and the 3β-hydroxyl group, structural features that confer distinct substrate specificity, receptor pharmacology, and metabolic stability [1]. Substitution with progesterone fails to replicate the CB1 receptor allosteric modulation unique to pregnenolone, while substitution with 17α-hydroxypregnenolone or DHEA introduces altered CYP17A1 enzyme kinetics and divergent downstream androgen production [2]. Furthermore, the sulfated form (pregnenolone sulfate) exhibits GABA(A) receptor antagonism that is mechanistically distinct from the GABA(A) potentiation observed with allopregnanolone [3]. These biochemical divergences translate into non-interchangeable experimental outcomes and therapeutic profiles, necessitating compound-specific procurement for applications requiring precise control over steroidogenic flux or neurosteroid signaling.

Quantitative Differentiation Evidence for 3-Hydroxypregn-5-en-20-one Versus Closest Analogs


CYP17A1 Substrate Affinity: Pregnenolone Exhibits 7.2-Fold Higher Binding Affinity Than Progesterone

In baboon adrenal microsomes expressing CYP17A1 (96% homologous to human CYP17A1), 3-Hydroxypregn-5-en-20-one (pregnenolone) demonstrated an apparent Michaelis constant (Km) of 0.9 μM, whereas progesterone exhibited a Km of 6.5 μM under identical assay conditions [1]. This 7.2-fold difference in substrate affinity indicates that CYP17A1 preferentially binds and metabolizes pregnenolone over progesterone at physiologically relevant concentrations. The corresponding maximum velocity (Vmax) values were 0.4 nmol·h⁻¹·mg protein⁻¹ for pregnenolone and 3.9 nmol·h⁻¹·mg protein⁻¹ for progesterone, reflecting distinct catalytic processing despite lower affinity for the latter [1].

Steroidogenesis Enzyme Kinetics CYP17A1

CYP17A1 Catalytic Efficiency: Pregnenolone Metabolized 40% More Efficiently Than Its Sulfated Derivative

In a reconstituted in vitro system using purified human CYP17A1, 3-Hydroxypregn-5-en-20-one (pregnenolone) exhibited a 2.5-fold lower Kd value (dissociation constant) compared to its sulfated analog pregnenolone sulfate, with Kd values of approximately 29.9 μM for pregnenolone versus 74.8±4.2 μM for pregnenolone sulfate [1]. Critically, the catalytic efficiency (kcat/Km) of CYP17A1 using pregnenolone sulfate as substrate was reduced by 40% relative to unconjugated pregnenolone, driven by both a higher Km and a lower kcat for the sulfated steroid [1]. Mass spectrometry confirmed that pregnenolone sulfate undergoes C17 hydroxylation identically to pregnenolone, but subsequent 17,20-lyase cleavage does not occur even in the presence of cytochrome b5 [1].

Sulfated Steroids Enzyme Efficiency CYP17A1

Clinical Efficacy in Schizophrenia: Pregnenolone Reduces Negative Symptoms 4.5-Fold More Than Placebo

In a randomized, double-blind, placebo-controlled pilot trial of adjunctive 3-Hydroxypregn-5-en-20-one (pregnenolone) in patients with schizophrenia or schizoaffective disorder receiving stable second-generation antipsychotics, patients treated with pregnenolone (fixed escalating doses to 500 mg/day for 8 weeks) demonstrated a mean improvement of 10.38 points on the Scale for the Assessment of Negative Symptoms (SANS) total score, compared to a mean improvement of only 2.33 points in the placebo group [1]. This represents a 4.5-fold greater reduction in negative symptom severity (p=0.048). While composite cognitive scores (BACS and MCCB) did not differ significantly between groups, serum pregnenolone increases strongly predicted BACS composite scores at 8 weeks in the pregnenolone group (rs=0.81, p=0.022) [1].

Neuropsychiatry Schizophrenia Negative Symptoms

Muscarinic Receptor Inhibition: Pregnenolone Displays Subtype-Selective IC50 Values Distinct from Progesterone

In electrophysiological studies using Xenopus oocytes expressing recombinant human muscarinic receptors, 3-Hydroxypregn-5-en-20-one (pregnenolone) inhibited M1 receptor-mediated currents with an IC50 of 11.4 μM and M3 receptor-mediated currents with an IC50 of 6.0 μM . In a separate study employing the same expression system, pregnenolone and progesterone both inhibited M1 and M3 receptor functions, but pregnenolone altered both the Kd value and Bmax of [³H]QNB binding to M1 receptors, indicating a mixed noncompetitive mechanism distinct from progesterone's effects [1]. This subtype-selective inhibitory profile differs from that of allopregnanolone, which primarily potentiates GABA(A) receptors rather than inhibiting muscarinic signaling [2].

Neuropharmacology Muscarinic Receptors Receptor Pharmacology

Serum Level Stability in Autoimmune Disease: Pregnenolone Uniquely Maintains Normal Concentrations While Downstream Hormones Decline

In a comparative study of serum adrenal hormone levels in 24 patients with rheumatoid arthritis (RA), 24 patients with systemic lupus erythematosus (SLE), and 24 healthy controls, serum levels of 3-Hydroxypregn-5-en-20-one (pregnenolone) were similar in both RA and SLE patients compared to controls, irrespective of prior prednisolone therapy [1]. In stark contrast, serum levels of all measured downstream hormones—including progesterone, 17α-hydroxyprogesterone, DHEA, DHEA sulfate, androstenedione, and cortisol—were significantly lower in RA and SLE patients compared to controls (p<0.05 for each) [1]. In RA patients without prior prednisolone treatment, 17α-hydroxypregnenolone and DHEA levels were similar to controls, but progesterone, 17α-hydroxyprogesterone, and DHEAS were significantly reduced [1].

Autoimmunity Rheumatoid Arthritis Steroidogenesis

GABA(A) Receptor Modulation: Pregnenolone Sulfate Antagonism Contrasts with Allopregnanolone Potentiation

Electrophysiological recordings from rat medial preoptic nucleus neurons demonstrate that while 3α-hydroxy-5α-pregnane-20-one (allopregnanolone; AlloP) prolongs GABA-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) by reducing the GABA unbinding rate, the sulfated derivative of the target compound, pregnenolone sulfate (PregS), antagonizes this effect and reduces GABA currents [1]. Specifically, 1.0 μM AlloP alone induced a clear increase in sIPSC frequency; however, when 1.0 μM AlloP was co-applied with 10 μM PregS, the sIPSC frequency was not significantly different from control [1]. PregS alone did not significantly affect sIPSC amplitude or time course, but concentration-dependently reduced the AlloP-evoked prolongation of sIPSC decay [1]. Although these data pertain to the sulfated metabolite, they establish a class-level inference that the pregnenolone scaffold confers GABA(A) receptor modulation opposite in direction to 3α-reduced neurosteroids like allopregnanolone.

GABA(A) Receptor Neurosteroid Synaptic Inhibition

Procurement-Driven Application Scenarios for 3-Hydroxypregn-5-en-20-one in Research and Industry


In Vitro Steroidogenesis Assays Requiring Accurate Δ5-Pathway Modeling

For investigators quantifying CYP17A1 17α-hydroxylase activity or modeling the Δ5-steroidogenic pathway, 3-Hydroxypregn-5-en-20-one is the mandatory substrate. As demonstrated by the 7.2-fold higher CYP17A1 affinity (Km = 0.9 μM) compared to progesterone (Km = 6.5 μM) [1], substitution with progesterone yields artificially elevated Km values that distort kinetic modeling and pathway flux calculations. Furthermore, the 40% reduced catalytic efficiency of pregnenolone sulfate relative to unconjugated pregnenolone [2] necessitates use of the non-sulfated compound when complete conversion to DHEA is required. This compound is therefore essential for enzyme kinetics studies, inhibitor screening against CYP17A1, and stable isotope-labeled tracer experiments in steroidogenic cell lines.

Neuropsychiatric Clinical Trial Material for Negative Symptom and Depression Indications

Based on randomized controlled trial evidence demonstrating a 4.5-fold greater reduction in SANS negative symptom scores compared to placebo (mean change 10.38 vs. 2.33; p=0.048) [1], 3-Hydroxypregn-5-en-20-one is a high-priority investigational compound for clinical studies targeting negative symptoms in schizophrenia and schizoaffective disorder. The compound's distinct pharmacological profile—including CB1 receptor signaling-specific inhibition and muscarinic receptor antagonism (M1 IC50=11.4 μM; M3 IC50=6.0 μM) [2]—differentiates it from GABAergic neurosteroids such as allopregnanolone and justifies its selection as a clinical trial material for neuropsychiatric indications where modulation of endocannabinoid or cholinergic signaling is hypothesized.

Diagnostic Reference Standard for Autoimmune Adrenal Function Assessment

In clinical chemistry and immunoassay development for adrenal function testing in autoimmune diseases (RA, SLE), 3-Hydroxypregn-5-en-20-one serves as a uniquely stable reference analyte. Human serum studies confirm that pregnenolone concentrations remain at normal levels in RA and SLE patients even as all downstream steroid hormones (progesterone, 17OHP, DHEA, DHEAS, cortisol) decline significantly (p<0.05) [1]. This differential stability makes pregnenolone an ideal calibration standard for LC-MS/MS steroid panels and an internal control for quality assurance in assays measuring downstream adrenal steroids, as it is not subject to the disease-associated enzymatic impairments that confound other steroid measurements.

Neuropharmacology Tool Compound for Muscarinic and GABA(A) Receptor Studies

3-Hydroxypregn-5-en-20-one (or its sulfated derivative) is a defined pharmacological tool for electrophysiology and receptor binding studies. Its M1 and M3 muscarinic receptor inhibition (IC50 11.4 μM and 6.0 μM, respectively) [1] provides a quantifiable benchmark for screening novel cholinergic modulators. Additionally, the GABA(A) receptor antagonism exhibited by the sulfated metabolite contrasts with the potentiation produced by allopregnanolone [2], enabling researchers to probe bidirectional neurosteroid modulation of inhibitory synaptic transmission within a single structural class. This compound is therefore essential for laboratories conducting structure-activity relationship studies on neurosteroid scaffolds or investigating endogenous neurosteroid tone in synaptic physiology.

Quote Request

Request a Quote for 3-Hydroxypregn-5-en-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.